molecular formula C10H20NO6P B14288713 Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate CAS No. 116578-92-8

Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate

Cat. No.: B14288713
CAS No.: 116578-92-8
M. Wt: 281.24 g/mol
InChI Key: LDKNMWUDTMHNSY-UHFFFAOYSA-N
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Description

Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is an organophosphorus compound with significant applications in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a diethoxyphosphoryl group and a methoxyimino group attached to a propanoate backbone. Its versatility and reactivity make it a valuable intermediate in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with ethyl acetoacetate, which undergoes a reaction with diethyl phosphite.

    Reaction with Diethyl Phosphite: This reaction is catalyzed by a base such as sodium ethoxide, leading to the formation of ethyl 3-(diethoxyphosphoryl)propanoate.

    Methoxyimino Group Introduction:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large volumes of starting materials.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent product quality and yield.

    Purification: Employing advanced purification techniques such as distillation and crystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert it into phosphonates.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethoxyphosphoryl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

    Oxidation: Phosphonic acids.

    Reduction: Phosphonates.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and flame retardants.

Mechanism of Action

The mechanism by which Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate exerts its effects involves:

    Molecular Targets: It interacts with enzymes and proteins, often inhibiting their activity.

    Pathways Involved: The compound can interfere with metabolic pathways by binding to active sites of enzymes, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(diethoxyphosphoryl)propanoate: Lacks the methoxyimino group, making it less versatile in certain reactions.

    Diethyl (methoxyimino)malonate: Similar in structure but with different reactivity due to the malonate backbone.

Uniqueness

Ethyl 3-(diethoxyphosphoryl)-2-(methoxyimino)propanoate is unique due to its combination of the diethoxyphosphoryl and methoxyimino groups, which confer distinct reactivity and versatility in synthetic applications.

This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of complex molecules highlight its importance in modern chemistry.

Properties

CAS No.

116578-92-8

Molecular Formula

C10H20NO6P

Molecular Weight

281.24 g/mol

IUPAC Name

ethyl 3-diethoxyphosphoryl-2-methoxyiminopropanoate

InChI

InChI=1S/C10H20NO6P/c1-5-15-10(12)9(11-14-4)8-18(13,16-6-2)17-7-3/h5-8H2,1-4H3

InChI Key

LDKNMWUDTMHNSY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=NOC)CP(=O)(OCC)OCC

Origin of Product

United States

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